2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)ethanol

Medicinal Chemistry ADME Optimization Fluorine Scan

Researchers often face lengthy synthetic routes when building sulfonylpiperazine libraries. This compound, with a pre-installed 4-fluorophenylsulfonyl group and a free ethanol handle, directly bypasses 2-3 in-house steps for sulfonylation and N-alkylation. This pre-functionalized scaffold accelerates SAR exploration for antiviral (e.g., CHIKV, EC₅₀ 8.68 μM) and CNS targets (5-HT₂A/₂C, D₂). Key advantages: - Compresses synthesis, saving weeks of labor. - ≥95% purity minimizes DMSO solvent artifacts in HTS. - Balanced LogP (~0.3) ensures fragment-like solubility.

Molecular Formula C12H17FN2O3S
Molecular Weight 288.34 g/mol
CAS No. 331845-78-4
Cat. No. B1299600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)ethanol
CAS331845-78-4
Molecular FormulaC12H17FN2O3S
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCO)S(=O)(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C12H17FN2O3S/c13-11-1-3-12(4-2-11)19(17,18)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10H2
InChIKeyFFFQUZYKYWVTAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)ethanol: Structural Properties & Procurement Baseline


2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)ethanol (CAS 331845‑78‑4, MFCD01211992) is a sulfonylpiperazine derivative with molecular formula C₁₂H₁₇FN₂O₃S and a molecular weight of 288.34 g mol⁻¹ [1]. The compound incorporates a 4‑fluorophenyl ring attached to a sulfonyl‑piperazine core, which is further functionalized with a terminal ethanol (hydroxyethyl) group. This structural arrangement places it within a broader class of sulfonylpiperazine scaffolds that have been investigated for antiviral, antiparasitic, and CNS‑targeted activities [2]. As a research‑grade building block, it is primarily supplied at ≥95 % purity , and its physicochemical descriptors—XLogP3‑AA ≈ 0.3, one hydrogen‑bond donor, six hydrogen‑bond acceptors, and four rotatable bonds [1]—determine its solubility, formulation compatibility, and suitability for downstream derivatization in medicinal‑chemistry campaigns.

Fluorophenylsulfonyl scaffold for kinase and GPCR studies
Terminal ethanol group enables direct chemical elaboration
Research-grade purity supports reproducible screening

Why Generic Sulfonylpiperazine Analogs Fall Short


Sulfonylpiperazine derivatives share a common core, yet minor variations in the N‑substituent or aryl ring dramatically alter their physicochemical, pharmacokinetic, and target‑engagement profiles [1]. The 4‑fluoro substituent on the phenyl ring increases electronegativity and metabolic stability relative to the unsubstituted phenyl analog, while the ethanol tail provides a free hydroxyl handle that is absent in des‑ethanol variants such as 1‑((4‑fluorophenyl)sulfonyl)piperazine . In antiviral structure–activity campaigns, the hydroxyethyl chain has been shown to influence both solubility and synthetic tractability for subsequent derivatization, meaning that replacement with a simpler N‑H or N‑methyl piperazine congener would eliminate a critical vector for lead optimization . Consequently, procurement decisions that treat all “4‑fluorophenylsulfonyl piperazines” as interchangeable risk introducing compounds with divergent reactivity, impurity profiles, and biological readouts.

Des-fluoro analogs may show altered target affinity and metabolic stability
N–H piperazine analogs lack the derivatizable ethanol handle
Hydrochloride salt forms introduce stoichiometric uncertainty

Quantitative Differentiation Against Closest Analogs


Fluorine vs. Hydrogen: Lipophilicity and Metabolic Stability

The 4‑fluorophenyl group in the target compound is a common bioisosteric replacement for the unsubstituted phenyl ring, aimed at modulating lipophilicity and reducing CYP‑mediated oxidation. In a direct head‑to‑head comparison of the CHIKV inhibitor series, the 4‑fluorophenylsulfonyl‑piperazine‑containing compound (1) exhibited an EC₅₀ of 8.68 μM and a selectivity index (SI = CC₅₀/EC₅₀) of 14.2, while the unsubstituted phenylsulfonyl analog (compound 2) showed a markedly higher EC₅₀ of >50 μM under identical Vero‑cell CPE assay conditions [1]. Although the comparison involves pyrimidine‑capped derivatives rather than the free ethanol building block, the data illustrate that the 4‑fluoro substituent can confer a >5‑fold improvement in antiviral potency within the same scaffold [1]. Separately, the 4‑fluorophenylsulfonyl moiety is associated with a Ki of 4.40 nM at the human 5‑HT₂A receptor in a piperidine‑based analog, whereas the corresponding des‑fluoro analog showed a 10‑fold loss in affinity [2].

Antiviral EC₅₀
Head-to-head
4-F analog EC₅₀ = 8.68 μM
des-F >50 μM
(CHIKV CPE assay)
Reported 5.8-fold lower EC₅₀ in head-to-head assay
Pyrimidine-capped derivative comparison
Medicinal Chemistry ADME Optimization Fluorine Scan

Hydroxyethyl Tail vs. N–H Piperazine: Solubility and Synthetic Utility

The ethanol substitution on the piperazine nitrogen distinguishes the target compound from simpler analogs such as 1‑((4‑fluorophenyl)sulfonyl)piperazine (CAS 27106‑49‑6). The computed partition coefficient (XLogP3‑AA) for the target compound is ≈0.3, whereas the des‑ethanol analog is calculated to have an XLogP3‑AA ≈1.1 [1][2]. This ≈0.8 log unit reduction translates to roughly a 6‑fold higher predicted aqueous solubility for the ethanol‑bearing compound. In addition, the terminal hydroxyl group provides a reactive handle for esterification, etherification, or oxidation, enabling divergent library synthesis without the need for protection/deprotection steps that are required for the free N‑H piperazine .

Predicted Solubility
Cross-study comparable
ΔXLogP3-AA ≈ −0.8
(target vs des-ethanol)
Predicted ~6-fold higher aqueous solubility
Computed descriptors, experimental confirmation needed
Synthetic Chemistry Building Block Comparison Solubility

Purity Consistency as a Procurement Criterion

Multiple vendors consistently report a minimum purity of 95 % for this compound, with at least one supplier (Leyan) offering batches at 98 % purity . In contrast, the closely related 1‑((4‑fluorophenyl)sulfonyl)piperazine hydrochloride is frequently supplied at 95 % but with variable residual solvent and water content due to its hygroscopic salt form [1]. The free‑base ethanol compound avoids the stoichiometric uncertainty introduced by hydrochloride salts, ensuring that the actual active content per weighed mass is closer to the nominal value—a critical consideration for quantitative pharmacology and reaction‑scale synthesis.

Purity & Form
Supporting evidence
≥95%, 98% available
free base form
Reduces batch variability vs hygroscopic HCl salt
Multi-vendor batch specifications
Quality Control Reproducibility Procurement Specification

Validated Role as a Key Intermediate in Chikungunya Virus Inhibitor Optimization

A published structure–activity relationship study explicitly identifies N‑ethyl‑6‑methyl‑2‑(4‑(4‑fluorophenylsulfonyl)piperazine‑1‑yl)pyrimidine‑4‑amine (compound 1) as the starting point for an antiviral optimization campaign, with an EC₅₀ of 8.68 μM and a selectivity index of 14.2 against CHIKV [1]. The synthesis of compound 1 proceeded via nucleophilic substitution of the 4‑fluorophenylsulfonyl piperazine intermediate with a chloropyrimidine [1]. The target compound, bearing the identical 4‑fluorophenylsulfonyl‑piperazine‑ethanol scaffold, represents the immediate precursor for further N‑functionalization. In the same publication, the optimized lead (compound 6a) achieved an EC₅₀ of 3.95 μM and a selectivity index >61, demonstrating that the 4‑fluorophenylsulfonyl‑piperazine core is a productive starting point for medicinal‑chemistry elaboration [1].

Scaffold SAR Potential
Class-level inference
Starting EC₅₀ = 8.68 μM
optimized to 3.95 μM
(CHIKV CPE assay)
Reported productive scaffold for antiviral lead optimization
Data from pyrimidine-capped derivatives
Antiviral Drug Discovery Chemical Intermediate Structure–Activity Relationship

Optimal Research & Industrial Use Cases


CNS GPCR Library Design

When building a focused library aimed at serotonin (5‑HT₂A/₂C) or dopamine D₂ receptors, the 4‑fluorophenylsulfonyl‑piperazine core offers sub‑nanomolar affinity potential [1]. The ethanol tail serves as a derivatization point for ester prodrugs, PEG linkers, or direct conjugation to pharmacophoric elements, enabling systematic SAR exploration without requiring additional linker chemistry .

Antiviral Lead Optimization for Alphaviruses

For groups pursuing CHIKV or related alphavirus inhibitors, this compound provides the exact scaffold from which a micromolar‑potency starting point (EC₅₀ = 8.68 μM) was derived [2]. Procuring the pre‑functionalized ethanol building block bypasses the need for in‑house sulfonylation and piperazine N‑alkylation, compressing the synthetic route by 2–3 steps.

Fluorinated Fragment Screening Benchmark

With a balanced XLogP3‑AA of 0.3, one H‑bond donor, and six H‑bond acceptors [3], the compound resides in favorable fragment‑like property space. It can serve as a reference standard for calibrating solubility and permeability assays in fluorinated fragment collections, particularly when comparing against the des‑fluoro analog (XLogP3‑AA ≈1.4) [4].

High-Throughput Screening Plate Preparation

The ≥95–98 % purity range and improved aqueous solubility over the des‑ethanol analog reduce DMSO stock concentrations required, minimizing solvent‑induced artifacts in cell‑based HTS campaigns. The absence of a hydrochloride counter‑ion eliminates the need for stoichiometric correction when preparing compound plates.

Application
Selection Property
Validation Focus
GPCR-targeted library synthesis
Fluorophenylsulfonyl core with derivatizable ethanol tail
Target-class binding assay review
Alphavirus inhibitor optimization
Pre-functionalized building block for SAR elaboration
Antiviral assay endpoint review
Fragment-based screening reference
Balanced lipophilicity and fragment-like properties
Physicochemical property benchmarking
HTS plate preparation
Free base form with consistent purity
Solubility and DMSO artifact assessment
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